molecular formula C15H16F3NO B2398874 1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2175582-67-7

1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2398874
CAS No.: 2175582-67-7
M. Wt: 283.294
InChI Key: URCUSZOHEZLEOT-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

The synthesis of 1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine and prop-2-en-1-one.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the reaction.

    Industrial Production: For large-scale production, the process may involve continuous flow reactors and optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Scientific Research Applications

1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c1-3-14(20)19-9-10(2)8-13(19)11-4-6-12(7-5-11)15(16,17)18/h3-7,10,13H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUSZOHEZLEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)C=C)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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